molecular formula C10H11F3O B6299270 Trifluoromethyl 4-isopropylphenyl ether CAS No. 1357623-92-7

Trifluoromethyl 4-isopropylphenyl ether

Cat. No.: B6299270
CAS No.: 1357623-92-7
M. Wt: 204.19 g/mol
InChI Key: GTADDTOGTOQQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethyl 4-isopropylphenyl ether is a compound that belongs to the class of trifluoromethyl ethers. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to an ether linkage. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties.

Scientific Research Applications

Trifluoromethyl 4-isopropylphenyl ether has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethyl 4-isopropylphenyl ether typically involves the introduction of the trifluoromethyl group into the phenyl ether structure. One common method is the nucleophilic substitution reaction, where a suitable trifluoromethylating agent reacts with a phenol derivative. For example, trifluoromethyl triflate (CF3SO3) can be used as a trifluoromethylating agent to introduce the trifluoromethyl group into the phenyl ether structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Trifluoromethyl 4-isopropylphenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted phenols, while reduction can produce trifluoromethyl-substituted hydrocarbons.

Mechanism of Action

The mechanism of action of trifluoromethyl 4-isopropylphenyl ether involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the electron-withdrawing properties of the trifluoromethyl group can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Trifluoromethyl 4-isopropylphenyl ether can be compared with other similar compounds, such as:

    Trifluoromethyl phenyl ether: Similar in structure but lacks the isopropyl group.

    Trifluoromethyl 4-methylphenyl ether: Contains a methyl group instead of an isopropyl group.

    Trifluoromethyl 4-tert-butylphenyl ether: Contains a tert-butyl group instead of an isopropyl group.

Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other trifluoromethyl-substituted phenyl ethers .

Properties

IUPAC Name

1-propan-2-yl-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-7(2)8-3-5-9(6-4-8)14-10(11,12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTADDTOGTOQQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluoromethyl 4-isopropylphenyl ether
Reactant of Route 2
Reactant of Route 2
Trifluoromethyl 4-isopropylphenyl ether
Reactant of Route 3
Reactant of Route 3
Trifluoromethyl 4-isopropylphenyl ether
Reactant of Route 4
Reactant of Route 4
Trifluoromethyl 4-isopropylphenyl ether
Reactant of Route 5
Reactant of Route 5
Trifluoromethyl 4-isopropylphenyl ether
Reactant of Route 6
Reactant of Route 6
Trifluoromethyl 4-isopropylphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.